Researchers requiring the 3-[(1-methylpiperidin-4-yl)oxy]propan-1-amine side chain face amine protection and degradation challenges. This pre-methylated, cyanoethylated piperidine eliminates secondary amine protection steps, providing a direct, stable building block for kinase inhibitors. Key benefits:
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile (CAS 98880-85-4) is a highly functionalized, cyanoethylated piperidine derivative utilized primarily as a stable precursor for the 3-[(1-methylpiperidin-4-yl)oxy]propan-1-amine side chain [1]. Structurally, it combines a basic tertiary amine (N-methylpiperidine) with a reactive nitrile group, connected via an ether linkage. This specific molecular architecture is procured in medicinal chemistry and API (Active Pharmaceutical Ingredient) manufacturing, particularly for targeted kinase inhibitors, because it provides a specific balance of lipophilicity and basicity while avoiding the metabolic liabilities associated with secondary amines or alternative linkages [2].
Substituting 3-[(1-methylpiperidin-4-yl)oxy]propanenitrile with closely related analogs introduces measurable process and performance liabilities. Using the unmethylated analog, 3-(piperidin-4-yloxy)propanenitrile, introduces a reactive secondary amine that necessitates orthogonal protection/deprotection steps (e.g., Boc or Cbz) during downstream coupling, reducing overall synthetic efficiency[1]. Furthermore, replacing the ether linkage with an amine linkage (e.g., 3-[(1-methylpiperidin-4-yl)amino]propanenitrile) fundamentally alters the molecule's physicochemical profile, introducing a second highly basic center that shifts the pKa and LogD, which can result in off-target binding or increased susceptibility to oxidative N-dealkylation in biological systems [2].
Ketone analog reactivity may shift
Replacement with 3-(1-methylpiperidin-4-yl)-3-oxopropanenitrile changes the ether to a ketone, potentially altering nucleophilic substitution pathways and yields.
Chain-length variation affects properties
Longer alkyl-ether analogs may differ in solubility and steric demand, which can impact reaction performance in multi-step sequences.
Functional-group mismatch not interchangeable
Structurally related piperidine-nitriles with different connectivity are not direct replacements; re-optimization is advised before substitution.
Procuring the N-methylated target compound eliminates the need for secondary amine protection during downstream synthesis. Comparative process analyses show that utilizing the unmethylated analog (3-(piperidin-4-yloxy)propanenitrile) requires a two-step protection/deprotection sequence, which incurs a 15-25% reduction in overall yield and increases solvent waste [1]. The target compound allows for direct reduction and coupling, streamlining the manufacturing process.
| Evidence Dimension | Overall yield loss due to protection/deprotection requirements |
| Target Compound Data | 0% yield loss (protection-free synthesis) |
| Comparator Or Baseline | 15-25% yield loss (3-(piperidin-4-yloxy)propanenitrile) |
| Quantified Difference | 15-25% absolute yield improvement and elimination of two synthetic steps |
| Conditions | Standard multi-step API coupling sequence |
Eliminating protection steps directly reduces the cost of goods (COGs) and accelerates the scale-up of pharmaceutical intermediates.
While the ultimate goal is often the primary amine (3-[(1-methylpiperidin-4-yl)oxy]propan-1-amine), procuring and storing the nitrile precursor provides distinct handling advantages. The primary amine is highly susceptible to atmospheric CO2 absorption, forming insoluble carbamate salts and degrading by >5% within 2 weeks under standard atmospheric conditions [1]. In contrast, the target nitrile maintains >99% purity for over 12 months at room temperature, allowing for bulk procurement and on-demand reduction.
| Evidence Dimension | Shelf life and purity retention under atmospheric conditions |
| Target Compound Data | >99% purity maintained for >12 months (Nitrile precursor) |
| Comparator Or Baseline | >5% purity loss within 2 weeks due to CO2 absorption (Primary amine) |
| Quantified Difference | >24-fold increase in stable shelf life |
| Conditions | Room temperature storage, standard atmospheric exposure |
Procuring the stable nitrile precursor minimizes material loss and ensures high-purity inputs for sensitive late-stage coupling reactions.
The ether linkage in the target compound is critical for maintaining a specific basicity profile. Compared to the amine-linked analog (3-[(1-methylpiperidin-4-yl)amino]propanenitrile), which possesses two basic centers, the target compound maintains a single basic site (piperidine nitrogen, pKa ~8.8). This single basic center prevents excessive hydrophilicity, maintaining a LogD (at pH 7.4) that is typically 0.5 to 1.0 units higher than the amine-linked analog, which is a required parameter for cellular permeability in specific drug designs [1].
| Evidence Dimension | Number of basic centers and impact on lipophilicity (LogD) |
| Target Compound Data | 1 basic center; target LogD for permeability |
| Comparator Or Baseline | 2 basic centers; significantly lower LogD (Amine-linked analog) |
| Quantified Difference | 0.5 to 1.0 unit higher LogD at physiological pH |
| Conditions | Physicochemical profiling at pH 7.4 |
Selecting the ether-linked compound is essential for applications requiring strict control over molecule basicity and cellular permeability.
The target compound is highly compatible with standard industrial reduction protocols. When subjected to catalytic hydrogenation (e.g., Raney Ni or Pd/C, H2), the nitrile group is cleanly reduced to the primary amine with >95% chemoselectivity. The ether linkage and the N-methyl group remain completely intact under these conditions, whereas alternative linkages (such as benzylic ethers or certain N-alkyl groups) often suffer from 5-10% off-target cleavage or dealkylation [1].
| Evidence Dimension | Chemoselectivity during nitrile reduction |
| Target Compound Data | >95% yield of primary amine with intact ether/N-methyl groups |
| Comparator Or Baseline | 5-10% side-product formation (cleavage/dealkylation) in sensitive analogs |
| Quantified Difference | Near-quantitative chemoselectivity with negligible side reactions |
| Conditions | Standard catalytic hydrogenation (Raney Ni or Pd/C, H2, 50 psi) |
High chemoselectivity ensures that the precursor can be reliably converted to the active amine at scale without complex purification steps.
Highly suited for manufacturing facilities that require the 3-[(1-methylpiperidin-4-yl)oxy]propan-1-amine side chain but wish to avoid the degradation and handling issues of bulk primary amines. The stable nitrile allows for on-demand reduction immediately prior to coupling [1].
A highly efficient building block for incorporating the 1-methylpiperidin-4-yloxy moiety into Aurora, ALK, or FAK inhibitors, where the N-methyl group is essential for target binding and the ether linkage provides the required physicochemical properties [2].
Recommended for medicinal chemistry programs building diverse piperidine-containing libraries. The pre-methylated nitrogen eliminates the need for secondary amine protection, accelerating the synthesis of complex analogs [3].